molecular formula C22H18F2N2O3S B2422503 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005299-18-2

2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2422503
CAS RN: 1005299-18-2
M. Wt: 428.45
InChI Key: SPOKDPLKKXFMIZ-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Cyclization Reactions

  • Enhanced Cyclization with Boron Trifluoride : A study demonstrated the synthesis of tetrahydroisoquinoline derivatives through Pummerer-type cyclization. The use of boron trifluoride diethyl etherate significantly enhanced the cyclization process, suggesting its potential in synthesizing complex quinoline structures, which might be closely related to the chemical structure (Saitoh et al., 2001).

Bioactive Molecule Development

  • Anticancer Evaluations : Research into 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, similar to the sulfonamide and quinoline components of the chemical , has shown significant cytotoxic activity against cancer cell lines. This indicates the potential of fluoro-substituted compounds for cancer treatment (Ravichandiran et al., 2019).

Novel Synthetic Pathways and Applications

  • Fluorinated Heterocycles Synthesis : A method involving the rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate was reported to synthesize fluorinated heterocycles. Such methodologies could be applicable to the synthesis and functionalization of compounds similar to the queried chemical, showcasing the importance of fluorine in pharmaceutical developments (Wu et al., 2017).

Enantioselective Synthesis

  • Cycloaddition for Isoquinolines : A palladium-catalyzed enantioselective formal cycloaddition between benzyltriflamides and allenes has been developed, providing access to enantioenriched isoquinolines. This process highlights the potential for creating complex, biologically active molecules with high stereocontrol, relevant to enhancing the synthesis of compounds with similar structural features (Vidal et al., 2019).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOKDPLKKXFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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